2-(4-Propylphenyl)propanal
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Overview
Description
2-(4-Propylphenyl)propanal is an organic compound with the molecular formula C12H16O It is an aldehyde derivative of propylbenzene, characterized by the presence of a propyl group attached to the benzene ring and an aldehyde group on the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-propylbenzene. This intermediate is then subjected to a formylation reaction using a formylating agent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid to introduce the aldehyde group, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 4-propylbenzaldehyde, derived from the oxidation of 4-propylbenzyl alcohol, is another method used in large-scale production. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-(4-Propylphenyl)propanoic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-(4-Propylphenyl)propanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products
Oxidation: 2-(4-Propylphenyl)propanoic acid.
Reduction: 2-(4-Propylphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Propylphenyl)propanal has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-Propylphenyl)propanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. This reactivity is crucial in its role as an intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2-(4-Propylphenyl)propanal can be compared with other similar compounds, such as:
2-(4-Isobutylphenyl)propanal: Similar structure but with an isobutyl group instead of a propyl group.
2-(4-Methylphenyl)propanal: Contains a methyl group instead of a propyl group.
2-(4-Ethylphenyl)propanal: Contains an ethyl group instead of a propyl group.
These compounds share similar reactivity patterns due to the presence of the aldehyde group but differ in their physical properties and specific applications due to the variations in the alkyl substituents.
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(4-propylphenyl)propanal |
InChI |
InChI=1S/C12H16O/c1-3-4-11-5-7-12(8-6-11)10(2)9-13/h5-10H,3-4H2,1-2H3 |
InChI Key |
ABLUHBDTSLIOBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)C=O |
Origin of Product |
United States |
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